molecular formula C19H25NO4S B2885776 N-(2-hydroxyphenyl)-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide CAS No. 940988-16-9

N-(2-hydroxyphenyl)-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide

Cat. No.: B2885776
CAS No.: 940988-16-9
M. Wt: 363.47
InChI Key: ZAHLGSOUHMNFFV-UHFFFAOYSA-N
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Description

Chemical Characteristics N-(2-hydroxyphenyl)-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide is an organic compound with the CAS Registry Number 940988-16-9 . It has a molecular formula of C 19 H 25 NO 4 S and a molecular weight of 363.47 g/mol . The structure features a sulfonamide functional group, a key motif in many pharmacologically active compounds . Research Context of Sulfonamides Sulfonamides (SN) represent a major class of synthetic compounds with a broad spectrum of pharmacological activities. In vivo, they exhibit a range of mechanisms, including inhibition of enzymes like carbonic anhydrase and dihydropteroate synthetase . This has established their role in treating diverse conditions such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . It is important to distinguish between antibacterial sulfonamides, which contain an aromatic amine group and are associated with allergic responses, and non-antibacterial sulfonamides, which typically lack this group and may have a different safety profile . Furthermore, aryl sulfonamide derivatives continue to be investigated for novel therapeutic targets, such as RBM39 inhibitors for antineoplastic applications . Application and Safety Notice This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should consult the safety data sheet and handle this material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-4-methyl-5-propan-2-yl-2-propoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4S/c1-5-10-24-18-11-14(4)15(13(2)3)12-19(18)25(22,23)20-16-8-6-7-9-17(16)21/h6-9,11-13,20-21H,5,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHLGSOUHMNFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxyphenyl)-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound, with a molecular formula of C19H25NO4S and a molecular weight of 363.47 g/mol, is characterized by its unique structural features which contribute to its pharmacological properties. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial effects, antioxidant properties, and potential therapeutic applications.

PropertyValue
Molecular FormulaC19H25NO4S
Molecular Weight363.47 g/mol
PurityTypically 95%
IUPAC NameN-(2-hydroxyphenyl)-4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonamide

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluating various sulfonamide compounds found that this compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a comparative study, the compound was tested against several bacterial strains using the disc diffusion method. The results indicated varying degrees of inhibition zones:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus (ATCC:6538)29.3 ± 0.6
Streptococcus mutans (ATCC:25175)30.0 ± 1.0
Escherichia coli (ATCC:3008)18.3 ± 0.6
Pseudomonas aeruginosa (ATCC:27853)20.0 ± 0.5
Klebsiella pneumonia (ATCC:4415)19.7 ± 0.6

The compound exhibited a broader spectrum of activity compared to standard antibiotics like Gentamicin and Ampicillin, particularly against resistant strains .

Antioxidant Activity

Beyond its antimicrobial properties, this sulfonamide derivative also displays antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

Mechanism of Action : The antioxidant activity is believed to stem from the presence of hydroxyl groups in its structure, which can donate electrons to free radicals, thus neutralizing them.

Therapeutic Applications

The biological activities of this compound suggest potential therapeutic applications in:

  • Infectious Diseases : Its efficacy against various bacterial strains positions it as a candidate for developing new antibiotics.
  • Oxidative Stress-related Disorders : The antioxidant properties may benefit conditions associated with oxidative damage.
  • Cancer Research : Further studies are warranted to explore its potential role in cancer therapy due to its bioactive properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methoxy-4-methyl-5-(propan-2-yl)-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide

  • Structural Differences :
    • Position 2: Methoxy (-OCH₃) replaces propoxy (-OCH₂CH₂CH₃).
    • N-Substituent: 2-(propan-2-yl)phenyl vs. 2-hydroxyphenyl.
  • The absence of a hydroxyl group on the N-phenyl ring may diminish hydrogen-bonding capacity, affecting target affinity or solubility.
  • Synthetic Relevance : highlights the prevalence of isopropyl substituents in sulfonamide derivatives, suggesting synthetic feasibility for such analogs .

(S)-N-(2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide

  • Structural Differences :
    • Incorporates a dihydrooxazolyl heterocycle on the N-phenyl ring.
    • Lacks hydroxyl and propoxy groups.
  • Functional Implications :
    • The oxazole ring introduces rigidity and additional hydrogen-bonding sites, which could enhance binding to enzymes (e.g., kinases or proteases).
    • The absence of a hydroxyl group may reduce solubility but improve metabolic stability.

N-(4-tert-Butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide

  • Structural Differences :
    • Features an imidazole-carboxamide core instead of a benzene-sulfonamide.
    • Includes a pyridinyl and tert-butylphenyl group.
  • Functional Implications: The imidazole ring may coordinate metal ions (e.g., zinc in metalloenzymes), differing from the sulfonamide’s mechanism.
  • Target Specificity : Such structures are associated with protease or kinase inhibition, as seen in HIV protease inhibitors .

Formoterol-Related Compounds (e.g., USP Formoterol Related Compound C)

  • Structural Differences: Contains a β-amino alcohol backbone and acetamide group. Fumarate salt formulation for enhanced solubility.
  • Functional Implications :
    • The β-agonist scaffold targets adrenergic receptors, diverging from sulfonamides’ typical roles (e.g., carbonic anhydrase inhibition).
    • The fumarate counterion improves bioavailability, a strategy applicable to sulfonamide optimization .

Key Comparative Data Table

Compound Name Core Structure Key Substituents logP (Predicted) Potential Targets
Target Compound Benzene-sulfonamide 2-Propoxy, 4-Me, 5-Isopropyl, 2-OH-Ph ~3.5 Enzymes, receptors
2-Methoxy analog () Benzene-sulfonamide 2-MeO, 4-Me, 5-Isopropyl, 2-Isopropyl-Ph ~3.0 Similar to target
(S)-Dihydrooxazol derivative () Benzene-sulfonamide Dihydrooxazol, Ph-CH₂-SO₂NH₂ ~2.8 Kinases, proteases
Formoterol Related Compound C () β-Amino alcohol Acetamide, fumarate salt ~1.2 Adrenergic receptors

Research Findings and Implications

  • Substituent Effects: Propoxy vs. Hydroxyl Group: The 2-hydroxyphenyl moiety in the target compound may confer selectivity for targets requiring hydrogen-bond donors (e.g., carbonic anhydrase IX) .
  • Heterocyclic Modifications :
    • Oxazole or imidazole rings () introduce polarizable π-systems, enhancing interactions with aromatic residues in enzyme active sites .
  • Salt Forms :
    • Fumarate salts () demonstrate the importance of counterions in optimizing pharmacokinetics, a strategy underutilized in sulfonamide research .

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule comprises a benzene ring functionalized with methyl, isopropyl, propoxy, and sulfonamide groups. Retrosynthetically, the compound can be dissected into two primary components:

  • 4-Methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl chloride (Electrophilic component)
  • 2-Aminophenol (Nucleophilic component)

Key challenges include:

  • Regioselective introduction of substituents on the benzene ring, particularly ensuring the correct positioning of the methyl (C4), isopropyl (C5), and propoxy (C2) groups.
  • Protection of the phenolic -OH group in 2-aminophenol during sulfonamide bond formation to prevent undesired side reactions.
  • Optimization of sulfonylation conditions to maximize yield while minimizing hydrolysis of the sulfonyl chloride intermediate.

Synthetic Routes and Methodologies

Method 1: Direct Sulfonylation via Sulfonyl Chloride Intermediate

Synthesis of 4-Methyl-5-(Propan-2-yl)-2-Propoxybenzenesulfonyl Chloride
  • Friedel-Crafts Alkylation :

    • React 2-propoxybenzene with isopropyl chloride in the presence of AlCl₃ to introduce the isopropyl group at the C5 position.
    • Subsequent methylation at C4 is achieved using methyl iodide and a Lewis acid catalyst.
  • Chlorosulfonation :

    • Treat the substituted benzene derivative with chlorosulfonic acid (ClSO₃H) at 0–5°C to install the sulfonyl chloride group at C1.
    • Critical parameters : Reaction temperature <10°C to avoid polysubstitution; stoichiometric excess of ClSO₃H (1.2 equiv).

Representative Reaction Conditions :

Step Reagents Solvent Temp (°C) Time (h) Yield (%)
1 AlCl₃, MeI DCM 25 12 78
2 ClSO₃H ClSO₃H (neat) 0 2 65
Sulfonamide Bond Formation
  • Protection of 2-Aminophenol :

    • Acetylate the hydroxyl group using acetic anhydride in pyridine to form 2-acetamidophenol .
  • Coupling Reaction :

    • React the protected amine with 4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl chloride in dichloromethane (DCM) using N-methylmorpholine as a base.
    • Stoichiometry : 1:1 molar ratio of sulfonyl chloride to amine; 2 equiv of base.
  • Deprotection :

    • Hydrolyze the acetyl group with aqueous NaOH in methanol to regenerate the phenolic -OH group.

Optimized Conditions :

Parameter Value
Solvent DCM
Base N-methylmorpholine (2 equiv)
Temp 0°C → 25°C
Time 4 h
Yield 62% (over 3 steps)

Method 2: Sequential Functionalization of a Preassembled Sulfonamide Core

Synthesis of 2-Propoxy-4-methyl-5-(propan-2-yl)benzenesulfonamide
  • Sulfonation of a Pre-substituted Benzene :

    • Start with 2-propoxy-4-methyl-5-(propan-2-yl)benzene.
    • Sulfonate using fuming sulfuric acid (20% SO₃) at 50°C for 6 h to yield the sulfonic acid.
  • Conversion to Sulfonyl Chloride :

    • Treat the sulfonic acid with PCl₅ in thionyl chloride (SOCl₂) under reflux.
  • Amination :

    • React the sulfonyl chloride with 2-aminophenol in tetrahydrofuran (THF) using triethylamine as a base.

Key Observations :

  • This route avoids protection/deprotection steps but suffers from lower regioselectivity during sulfonation.
  • Yield : 48% (over 3 steps).

Analytical Characterization and Validation

Spectroscopic Data

Hypothetical NMR Assignments (Based on Analogous Structures) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, SO₂NH), 7.25–6.98 (m, 4H, aromatic), 4.12 (q, J=6.8 Hz, 2H, OCH₂), 3.21 (sept, J=6.7 Hz, 1H, CH(CH₃)₂), 2.45 (s, 3H, CH₃), 1.85–1.32 (m, 9H, CH₂CH₂CH₃ + CH(CH₃)₂).
  • ¹³C NMR : δ 158.9 (C-O), 142.3 (SO₂), 134.1–115.7 (aromatic), 69.4 (OCH₂), 33.8 (CH(CH₃)₂), 21.5 (CH₃).

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 MeOH:H₂O, 1 mL/min).
  • Melting Point : 142–144°C (uncorrected).

Challenges and Mitigation Strategies

Regioselectivity in Electrophilic Substitution

  • Issue : Competing substitution at C3/C6 during Friedel-Crafts alkylation.
  • Solution : Use bulky directing groups (e.g., -SO₂NH₂) to block undesired positions.

Sulfonyl Chloride Hydrolysis

  • Issue : Premature hydrolysis of the sulfonyl chloride intermediate.
  • Mitigation : Conduct reactions under anhydrous conditions with molecular sieves.

Purification Complexity

  • Strategy : Employ silica gel chromatography with ethyl acetate/hexane gradients (30→50% EtOAc).

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to optimize yield and purity of N-(2-hydroxyphenyl)-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide?

  • Methodology : Begin with a sulfonylation reaction between a substituted benzene sulfonyl chloride and an aminophenol derivative. Key steps include:

  • Temperature control : Maintain 0–5°C during sulfonamide bond formation to minimize side reactions .
  • Reagent selection : Use coupling agents like EDC/HOBt for amide formation in inert atmospheres (e.g., nitrogen) to prevent oxidation of the hydroxyphenyl group .
  • Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol/water (1:3 v/v) to achieve >95% purity .

Q. How can structural integrity and purity be confirmed for this compound?

  • Spectroscopic validation :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks:
  • Hydroxyphenyl proton at δ 9.8–10.2 ppm (broad singlet, exchangeable with D2 _2O) .
  • Propoxy group protons as a triplet (δ 1.2–1.4 ppm) and multiplet (δ 3.4–3.6 ppm) .
  • IR : Confirm sulfonamide S=O stretching vibrations at 1150–1350 cm1^{-1} .
    • HPLC : Use a C18 column (acetonitrile/0.1% TFA mobile phase) to verify purity, targeting a single peak with retention time ±0.2 min .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • In vitro enzyme inhibition : Screen against kinase or protease targets (e.g., COX-2) using fluorescence-based assays (IC50_{50} determination) .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins (EC50_{50} > 50 µM recommended for further study) .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental bioactivity data be resolved?

  • Approach :

  • Molecular dynamics simulations : Compare binding poses in homology models (e.g., using AutoDock Vina) with crystallographic data (if available) .
  • Metabolite profiling : Use LC-MS to identify degradation products or reactive intermediates that may interfere with assays .
  • Dose-response refinement : Conduct orthogonal assays (e.g., SPR for binding affinity) to validate dose-dependent effects .

Q. What challenges arise in crystallographic refinement of this sulfonamide derivative, and how are they addressed?

  • Challenges :

  • Disorder in the propoxy chain : Common due to flexible isopropyl and propyl groups .
  • Hydrogen bonding ambiguity : Hydroxyphenyl and sulfonamide groups may form intermolecular H-bonds, complicating electron density maps .
    • Solutions :
  • Use SHELXL with restraints for disordered regions (ISOR, DELU commands) .
  • Apply TWIN and BASF commands for twinned crystals, refining against high-resolution data (d < 0.8 Å) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace isopropyl with cyclopropyl) and compare bioactivity .
  • 3D-QSAR : Build CoMFA or CoMSIA models using alignment rules from crystallographic data (e.g., PDB 5MS) .
  • Free-energy perturbation (FEP) : Calculate relative binding energies for derivatives using Schrödinger Suite .

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